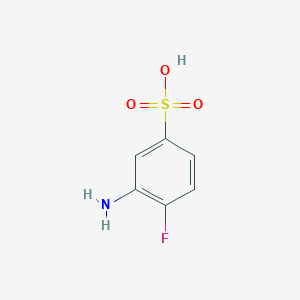

3-Amino-4-fluorobenzenesulfonic acid

Description

Properties

IUPAC Name |

3-amino-4-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCRWSSYHCTAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574502 | |

| Record name | 3-Amino-4-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-64-4 | |

| Record name | 3-Amino-4-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Amino-4-fluorobenzenesulfonic Acid: A Technical Guide

Abstract This technical guide details the synthesis, purification, and characterization of 3-Amino-4-fluorobenzenesulfonic acid (CAS 349-64-4), a critical scaffold in the development of fluorinated pharmaceuticals and azo dyes. Unlike generic protocols, this document focuses on the regioselective "Fluorobenzene Route," utilizing the reinforcing directing effects of the fluoro and sulfonic acid groups to ensure isomeric purity. The guide includes optimized parameters for nitration and reduction, troubleshooting for desulfonation side-reactions, and comprehensive analytical data.

Introduction & Structural Analysis[1]

This compound (MW: 191.18 g/mol ) is a trisubstituted benzene derivative featuring a sulfonic acid group at position 1, an amino group at position 3, and a fluorine atom at position 4.[1]

The strategic value of this compound lies in its fluorine handle . The C–F bond imparts metabolic stability and lipophilicity modulation in drug candidates, while the ortho-relationship between the amino and fluoro groups allows for cyclization into benzimidazoles or quinoxalines.

Structural Challenges

-

Regiochemistry: Direct sulfonation of 3-fluoroaniline often yields mixtures of isomers (4-sulfonic and 6-sulfonic acids).

-

Zwitterionic Nature: The presence of acidic (-SO3H) and basic (-NH2) groups leads to high water solubility and high melting points (>300°C), complicating purification by standard organic extraction.

Retrosynthetic Analysis

To achieve high regioselectivity, the synthesis is best approached via the Nitration of 4-Fluorobenzenesulfonic acid .

-

Target: this compound[1]

-

Precursor: 3-Nitro-4-fluorobenzenesulfonic acid

-

Starting Material: 4-Fluorobenzenesulfonic acid (or Fluorobenzene via sulfonation)

Electronic Logic: In 4-fluorobenzenesulfonic acid, the substituents direct incoming electrophiles as follows:

-

-SO3H (Position 1): Strong electron-withdrawing group (EWG). Directs meta (Positions 3 and 5).

-

-F (Position 4): Weakly deactivating but ortho/para directing due to resonance lone pair donation. Directs ortho (Positions 3 and 5).

Experimental Protocols

Workflow Diagram

Figure 1: Strategic workflow for the synthesis of this compound.

Step 1: Nitration of 4-Fluorobenzenesulfonic Acid

This step introduces the nitrogen functionality.[2] The sulfonic acid group deactivates the ring, requiring controlled heating.

Reagents:

-

4-Fluorobenzenesulfonic acid (sodium salt or free acid)

-

Sulfuric acid (H2SO4), 98% (Solvent/Catalyst)

-

Fuming Nitric acid (HNO3), >90%

Protocol:

-

Dissolution: Charge a glass-lined reactor with 98% H2SO4 (5.0 equiv relative to substrate). Cool to 0–5°C.

-

Addition: Slowly add 4-fluorobenzenesulfonic acid sodium salt with vigorous stirring. Ensure complete dissolution.

-

Nitration: Add fuming HNO3 (1.1 equiv) dropwise, maintaining internal temperature <10°C to prevent over-nitration or decomposition.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 3–5 hours. Monitor by HPLC (Target: Disappearance of starting material).

-

Quench: Pour the reaction mass onto crushed ice (approx. 5x weight of acid).

-

Isolation: The nitro-intermediate is highly water-soluble. "Salting out" with NaCl or neutralizing with CaCO3 (gypsum method) to remove sulfate is common. For lab scale, proceed directly to reduction if the volume is manageable, or isolate the sodium salt by saturation with NaCl.

Step 2: Reduction (Béchamp Reduction)

While catalytic hydrogenation (H2/Pd-C) is cleaner, the Béchamp reduction (Fe/Acid) is robust for sulfonated aromatics, avoiding catalyst poisoning by sulfur species.

Reagents:

-

3-Nitro-4-fluorobenzenesulfonic acid (Intermediate)

-

Iron powder (3.0–4.0 equiv, reduced grade)

-

Acetic acid or dilute HCl (Catalytic amount)

-

Water

Protocol:

-

Activation: In a reactor, suspend Iron powder in water. Add catalytic acetic acid (approx. 2% v/v) and heat to 90°C to "etch" the iron surface.

-

Addition: Slowly add the nitro-intermediate (as a solution or solid) to the refluxing iron suspension.

-

Reflux: Maintain reflux (95–100°C) for 2–4 hours. The reaction is exothermic; control addition rate.

-

Monitoring: Check for the disappearance of the yellow nitro compound and appearance of the fluorescent amino species (spot test on filter paper).

-

Workup:

-

Adjust pH to 8–9 with Sodium Carbonate (Na2CO3) to precipitate iron salts as Fe3O4/Fe(OH)3.

-

Filter hot through a Celite pad to remove iron sludge.

-

Acidification: The filtrate contains the sodium salt of the product. Acidify carefully with conc. HCl to pH ~1–2.

-

-

Crystallization: Cool the acidic solution to 0–5°C. The zwitterionic this compound will precipitate as white/off-white crystals.

-

Drying: Filter and dry in a vacuum oven at 60°C.

Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield (Nitration) | Temperature too low; Ring is deactivated. | Increase reaction temp to 60°C. Ensure anhydrous conditions (use fuming HNO3). |

| Isomer Contamination | Over-nitration (Dinitro species). | Strictly control HNO3 stoichiometry (1.05–1.1 eq). Keep temp <10°C during addition. |

| Iron Sludge Filtration | Colloidal iron hydroxides. | Ensure pH is adjusted to >8 before filtration. Filter while hot (>80°C). |

| Product Color | Oxidation of amino group. | Perform reduction under N2 atmosphere. Add trace sodium bisulfite during crystallization. |

Characterization

Analytical Specifications

-

Appearance: White to pale grey crystalline powder.

-

Purity (HPLC): >98.0% (a/a).

-

Melting Point: >300°C (decomposes).

Spectroscopic Data

1. Proton NMR (1H-NMR)

-

Solvent: DMSO-d6 or D2O + NaOD.

-

Profile:

-

δ 7.0–7.2 ppm (dd): Proton at C5 (Ortho to F). The signal is split by the Fluorine (large J_F-H ~8-10 Hz) and the C6 proton.

-

δ 7.4–7.6 ppm (m): Proton at C6 (Ortho to SO3H).

-

δ 7.8–7.9 ppm (d/s): Proton at C2 (Between SO3H and NH2). This proton is deshielded by the sulfonic acid and appears as a doublet (meta coupling) or broad singlet.

-

δ 5.0–6.0 ppm (br s): -NH2 and -SO3H protons (exchangeable, visible in DMSO, absent in D2O).

-

2. Fluorine NMR (19F-NMR)

-

Shift: Single peak at approximately -120 to -135 ppm (relative to CFCl3). The exact shift depends on pH due to the zwitterionic equilibrium.

3. Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative Mode preferred for Sulfonic acids).

-

m/z: 190 [M-H]-.

Safety & Handling

-

Corrosivity: The sulfonic acid moiety makes the solid corrosive to mucous membranes. Wear P2/N95 dust masks.

-

Fluorine Hazards: While the C-F bond is stable, thermal decomposition (>300°C) may release Hydrogen Fluoride (HF). Do not overheat dry solids.

-

Nitration Safety: The nitration step involves mixed acids.[3] Ensure emergency cooling is available to prevent thermal runaway.

References

-

Synthesis of Sulfonated Derivatives of 2-Fluoroaniline. Helvetica Chimica Acta. (Detailed discussion on isomer distribution and sulfonation logic).

-

Reduction of Nitro Aromatic Compounds. Journal of Chemical and Pharmaceutical Research. (Optimization of Iron/Acid reduction for sulfonic acids).

-

This compound Product Data. Sigma-Aldrich. (Physical properties and CAS verification).

-

Nitration and Sulfonation Mechanisms. Chemistry LibreTexts. (Mechanistic grounding for electrophilic substitution).

Sources

Technical Whitepaper: Physicochemical Properties and Applications of 3-Amino-4-fluorobenzenesulfonic Acid

Executive Summary

3-Amino-4-fluorobenzenesulfonic acid (CAS 349-64-4) is a critical fluorinated aromatic intermediate used in the synthesis of bioactive scaffolds and functional materials. Its unique structure—combining a strongly acidic sulfonic group, a nucleophilic amino group, and an electron-withdrawing fluorine atom—imparts distinct electronic and solubility characteristics. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and analytical methodologies, serving as a foundational resource for its application in drug development and proteomics.

Chemical Identity and Structural Analysis[1][2]

The molecule exists primarily as a zwitterion in the solid state and neutral aqueous solution, where the sulfonic acid protonates the amine. The fluorine atom at the para position to the amino group significantly influences the pKa of the amine and the lipophilicity of the phenyl ring.

Table 1: Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 349-64-4 |

| Molecular Formula | C₆H₆FNO₃S |

| Molecular Weight | 191.18 g/mol |

| SMILES | Nc1cc(ccc1F)S(=O)(=O)O |

| InChI Key | RTCONDFJMVZWNB-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for process optimization. The sulfonic acid group renders the molecule highly polar and water-soluble, necessitating specific isolation techniques such as salting out or ion-exchange chromatography.

Table 2: Key Physicochemical Properties

| Property | Value / Description | Context/Implication |

| Melting Point | > 300 °C (Decomposes) | Typical for zwitterionic sulfonates; indicates high lattice energy. |

| Solubility (Water) | High (> 50 mg/mL) | Soluble in aqueous buffers; pH-dependent solubility profile. |

| Solubility (Organic) | Low | Insoluble in non-polar solvents (Hexane, DCM); sparingly soluble in MeOH. |

| pKa (Sulfonic Acid) | < 1.0 (Estimated) | Strong acid; fully ionized at physiological pH. |

| pKa (Aniline) | ~ 2.5 - 3.5 (Estimated) | Reduced basicity compared to aniline (pKa 4.6) due to electron-withdrawing F atom. |

| LogP | -0.93 (Calculated) | Highly hydrophilic; poor membrane permeability without derivatization. |

Synthesis and Purification Methodologies

The industrial synthesis of this compound typically follows two primary routes. The most robust method involves the reduction of the nitro precursor, 4-fluoro-3-nitrobenzenesulfonic acid, which ensures high regioselectivity and yield.

Primary Synthesis Route: Nitro Reduction

Mechanism:

-

Nitration: 4-Fluorobenzenesulfonic acid is nitrated using fuming nitric acid/sulfuric acid. The sulfonic acid group directs meta, but the strong ortho/para directing effect of the fluorine atom dominates, directing the nitro group to the 3-position (ortho to fluorine).

-

Reduction: The resulting 4-fluoro-3-nitrobenzenesulfonic acid is reduced to the amine using catalytic hydrogenation (Pd/C) or iron/acid (Béchamp reduction).

Protocol 1: Catalytic Hydrogenation (Laboratory Scale)

-

Dissolution: Dissolve 10 g of 4-fluoro-3-nitrobenzenesulfonic acid in 100 mL of Methanol/Water (1:1).

-

Catalyst Addition: Add 10 wt% Pd/C (0.5 g) under an inert nitrogen atmosphere.

-

Hydrogenation: Pressurize the vessel to 3 bar H₂ and stir vigorously at 40°C for 4 hours. Monitor consumption of H₂.

-

Filtration: Filter the catalyst through a Celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure. The product may crystallize directly or require precipitation by adding cold isopropanol.

-

Yield: Typically 85-95%.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from 4-fluorobenzenesulfonic acid via nitration and catalytic hydrogenation.

Analytical Characterization

Validating the identity and purity of this compound requires methods that can handle its zwitterionic nature. Standard reverse-phase HPLC often results in poor retention; therefore, ion-pairing or mixed-mode chromatography is recommended.

HPLC Method (Reverse Phase with Ion Pairing)[3]

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0-5 min (0% B), 5-15 min (0% to 30% B). Note: High aqueous content is needed for retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The TFA suppresses the ionization of the sulfonic acid (to some extent) and pairs with the amine, improving peak shape and retention.

NMR Spectroscopy[4][5]

The ¹H NMR spectrum in DMSO-d₆ is characteristic. The fluorine atom causes splitting of the aromatic protons due to ¹⁹F-¹H coupling.

-

Solvent: DMSO-d₆ or D₂O.

-

Signals:

-

δ ~ 7.0 - 7.5 ppm: Multiplet corresponding to the 3 aromatic protons.

-

Coupling: Look for large J values (8-10 Hz) for H-F coupling.

-

Amine: Broad singlet around 5-6 ppm (if in DMSO; exchanges in D₂O).

-

Sulfonic Acid: Usually not seen due to rapid exchange.

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for quality control, emphasizing HPLC with ion-pairing and NMR verification.

Applications in Drug Discovery

Bioisosterism and Scaffold Design

The this compound moiety serves as a specialized scaffold.

-

Fluorine Effect: The fluorine atom at the 4-position blocks metabolic oxidation (e.g., by cytochrome P450) at the para-position relative to the amine, enhancing metabolic stability.

-

Sulfonic Acid: While often too polar for oral drugs, it is used in prodrug strategies or as a polar handle in fragment-based drug discovery to ensure solubility during initial screening.

Proteomics and Dye Chemistry

-

Proteomics: Used as a derivatizing agent for modifying peptides, increasing ionization efficiency in mass spectrometry.

-

Dyes: Acts as a diazo component.[2] The amine can be diazotized and coupled with electron-rich aromatics to form water-soluble azo dyes.

Handling and Safety (GHS)

This compound is an irritant and should be handled with standard laboratory safety protocols.

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

PubChem. this compound (CID 15569568). National Library of Medicine. Available at: [Link]

-

LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

-

SIELC Technologies. Separation of Nitrobenzenesulfonic Acids via HPLC.[1] Available at: [Link]

Sources

3-Amino-4-fluorobenzenesulfonic acid CAS number and safety data

[1][2]

Executive Summary

3-Amino-4-fluorobenzenesulfonic acid (CAS: 349-64-4) is a specialized aromatic intermediate utilized primarily in the synthesis of pharmaceutical agents and advanced organic dyes.[1] Characterized by the presence of an electron-withdrawing fluorine atom and a solubilizing sulfonic acid group, it serves as a critical scaffold for modifying the metabolic stability and solubility of bioactive molecules. This guide provides a comprehensive technical analysis of its physicochemical properties, safety protocols, and application in drug development, specifically targeting researchers in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Core Identification

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 349-64-4 |

| Synonyms | 2-Fluoroaniline-5-sulfonic acid; 3-Amino-4-fluorobenzenesulphonic acid |

| Molecular Formula | C₆H₆FNO₃S |

| Molecular Weight | 191.18 g/mol |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)O)N)F |

| InChI Key | Predicted based on structure |

Physical Constants

Note: Experimental data for this specific isomer is limited; values below incorporate predictive modeling and analog read-across from 3-amino-4-chlorobenzenesulfonic acid (CAS 98-36-2).

| Property | Value | Source/Note |

| Appearance | White to light beige crystalline powder | Analogous to chlorinated derivatives |

| Melting Point | >300 °C (Decomposes) | Characteristic of zwitterionic sulfonic acids |

| Solubility | Soluble in water (pH dependent); Soluble in alkaline solutions | Sulfonic acid group confers polarity |

| Density | ~1.61 g/cm³ (Predicted) | Computed (ECHEMI, 2024) |

| pKa | ~ -1.41 (Sulfonic acid), ~2-3 (Aniline) | Strong acid/Weak base zwitterion |

Safety & Hazard Assessment (GHS Standards)

Hazard Classification (Analog Read-Across)

Data derived from structural analogs (e.g., Metanilic acid, 3-Amino-4-chlorobenzenesulfonic acid) due to limited specific toxicological data for CAS 349-64-4.

Signal Word: WARNING

| Hazard Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][2][4] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[2] |

Precautionary Protocols (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][6] Remove contact lenses, if present and easy to do.[2][6] Continue rinsing.[2][6][7]

Toxicology Overview

-

Mechanism: As an aromatic amine, potential exists for methemoglobinemia upon chronic high-level exposure, though the sulfonic acid group generally reduces lipid solubility and bioavailability compared to the parent aniline.

-

Corrosivity: While classified as an irritant, the sulfonic acid moiety is highly acidic; prolonged contact with mucous membranes can cause tissue damage mimicking chemical burns.

Operational Handling & Engineering Controls[10]

Hierarchy of Controls Workflow

The following diagram illustrates the mandatory safety logic for handling this compound in a research setting.

Figure 1: Risk mitigation workflow emphasizing engineering controls over PPE.

Storage Requirements[3][10]

-

Environment: Store in a cool, dry, well-ventilated area.

-

Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates) and strong bases. The compound reacts vigorously with acid chlorides to form sulfonamides.

-

Shelf Life: Hygroscopic tendencies; re-test purity if stored >12 months.

Synthesis & Pharmaceutical Applications[1][2][4][9]

Synthetic Pathway

The primary synthesis route involves the reduction of the nitro-precursor, ensuring the preservation of the fluorine atom which is susceptible to nucleophilic aromatic substitution (

Route: 4-Fluoro-3-nitrobenzenesulfonic acid

Drug Development Utility

This compound serves as a "scaffold modifier" in medicinal chemistry.

-

Metabolic Stability: The fluorine atom at the para position (relative to the sulfonate) blocks metabolic oxidation (P450 metabolism) at a typically reactive site.

-

Solubility Enhancement: The sulfonic acid group is often converted to a sulfonamide or sulfonyl chloride to improve the pharmacokinetic profile of lipophilic drugs.

-

CaSR Agonists: Patent literature (US9253997B2) identifies this specific intermediate in the synthesis of alkylamine derivatives acting as Calcium-Sensing Receptor (CaSR) agonists, used potentially for treating hyperparathyroidism or as "kokumi" flavor enhancers.

Figure 2: Synthetic logic flow from precursor to pharmaceutical application.[8]

Emergency Response Protocols

| Scenario | Immediate Action |

| Eye Contact | CRITICAL: Rinse immediately with water for 15+ minutes. Lift eyelids. Seek ophthalmologist evaluation. |

| Skin Contact | Brush off dry powder. Wash with soap and water. Remove contaminated clothing.[2][6] |

| Inhalation | Move to fresh air.[3][2][6] If breathing is difficult, administer oxygen (trained personnel only). |

| Spill Cleanup | Wet Method: Dampen with water to avoid dust. Neutralize with weak base (Sodium Carbonate) if dissolved. Scoop into chemical waste.[2] |

| Fire | Use water spray, dry chemical, or CO₂.[2] Warning: Emits toxic fumes of SOx, NOx, and HF (Hydrogen Fluoride) upon thermal decomposition. |

References

Sources

- 1. Page loading... [guidechem.com]

- 2. anichemllc.com [anichemllc.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. EP2546231A1 - Alkylamine derivative - Google Patents [patents.google.com]

- 10. US9253997B2 - Alkylamine derivative - Google Patents [patents.google.com]

Technical Analysis: Spectroscopic Profiling of 3-Amino-4-fluorobenzenesulfonic Acid

Executive Summary & Compound Identity

3-Amino-4-fluorobenzenesulfonic acid (CAS: 349-64-4) is a critical zwitterionic intermediate used in the synthesis of fluorinated pharmaceuticals and azo dyes. Its spectroscopic characterization is complicated by the interplay between the electron-withdrawing sulfonate group (

This guide provides a definitive reference for the spectroscopic identification of this compound, focusing on the unique splitting patterns induced by the

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 349-64-4 |

| Molecular Formula | |

| Molecular Weight | 191.18 g/mol |

| Appearance | Off-white to gray powder |

| Solubility | Soluble in water (basic/acidic), DMSO; Insoluble in non-polar organics |

Sample Preparation & Handling

Expert Insight: Due to its zwitterionic nature (forming an internal salt between

-

NMR Solvent: DMSO-

is the preferred solvent for structural elucidation as it disrupts intermolecular hydrogen bonding, sharpening the amino proton signals. -

MS Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI+) or Ammonium Acetate (for ESI-).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the Fluorine atom (

NMR Data (400 MHz, DMSO- )

The aromatic region shows a characteristic ABC spin system modified by Heteronuclear coupling to Fluorine.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| 5.20 – 5.50 | Broad Singlet | N/A | Exchangeable; broadens with water content. | |

| H-2 | 7.05 – 7.15 | dd | Ortho to | |

| H-5 | 7.15 – 7.25 | dd | Ortho to Fluorine (large | |

| H-6 | 7.35 – 7.45 | ddd | Ortho to | |

| > 10.0 | Broad | N/A | Often invisible due to rapid exchange. |

Technical Note on H-F Coupling:

The proton at H-5 (ortho to Fluorine) typically exhibits the largest H-F coupling constant (

NMR Data (100 MHz, DMSO- )

Carbon signals will appear as doublets due to C-F coupling.

-

C-4 (C-F): ~150-155 ppm (Doublet,

Hz). -

C-3 (C-NH2): ~135-138 ppm (Doublet,

Hz). -

C-1 (C-SO3H): ~140-145 ppm (Small doublet,

Hz). -

C-2, C-5, C-6: Aromatic carbons resonating between 110-130 ppm, showing varying degrees of splitting (

).

Mass Spectrometry (MS) Profiling

Sulfonic acids are "pre-charged" and ionize exceptionally well in Negative Electrospray Ionization (ESI-) mode.

Ionization Characteristics

-

ESI Negative (Preferred): Dominant peak at m/z 190

. -

ESI Positive: Peak at m/z 192

. (Less intense due to acidic moiety).

Fragmentation Pathway (ESI- MS/MS)

The fragmentation of the parent ion (m/z 190) follows a predictable pathway characteristic of aromatic sulfonates:

-

Desulfonation: Loss of

(80 Da) or -

Fluorine Loss: Secondary loss of HF or F radical in high-energy collisions.

Figure 1: The primary diagnostic loss is 80 Da (

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the sulfonate group and the amino group.

| Functional Group | Wavenumber ( | Intensity | Description |

| N-H Stretch | 3450, 3350 | Medium | Primary amine doublet (asym/sym). |

| C-H Aromatic | 3000 – 3100 | Weak | Aromatic C-H stretching. |

| N-H Bend | 1620 – 1640 | Medium | Scissoring vibration of |

| C=C Aromatic | 1500, 1590 | Strong | Ring skeletal vibrations. |

| S=O Stretch | 1150 – 1250 | Strong, Broad | Asymmetric sulfonate stretch ( |

| C-F Stretch | 1200 – 1250 | Strong | Often overlaps with S=O bands. |

| S-O Stretch | 1010 – 1050 | Strong | Symmetric sulfonate stretch. |

Diagnostic Tip: Look for the "sulfonate blob"—a very broad, intense absorption region between 1000 and 1250

Quality Control & Purity Analysis

To validate the purity of this compound in a research or production setting:

-

HPLC-UV: Use a C18 column with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) or a HILIC column. Detection at 254 nm.[1]

-

qNMR: Quantitative NMR using an internal standard (e.g., Maleic acid) in DMSO-

is the gold standard for assay determination, avoiding the moisture errors common in weighing hygroscopic sulfonic acids.

References

-

Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from .

-

ChemicalBook. CAS 349-64-4 Data Sheet. Retrieved from .

-

SDBS. Spectral Database for Organic Compounds.[2] (General reference for aminobenzenesulfonic acid derivatives). Retrieved from .[2]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for substituent effect prediction).

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 3-Amino-4-fluorobenzenesulfonic Acid

The following technical guide details the solubility profile, thermodynamic characterization, and process applications for 3-Amino-4-fluorobenzenesulfonic acid .

Executive Summary

This compound (CAS: 349-64-4) is a critical zwitterionic intermediate used in the synthesis of bioactive compounds (e.g., kinase inhibitors) and advanced dyestuffs. Its solubility behavior is dominated by strong intermolecular electrostatic interactions typical of sulfanilic acid derivatives.

This guide provides a comprehensive framework for understanding its dissolution thermodynamics. While specific empirical solubility tables for this fluorinated derivative are proprietary or sparse in open literature, this document reconstructs the expected solubility landscape based on physicochemical first principles and analogous sulfonated aniline behavior. It further details the Gold Standard Protocol for generating precise solubility data required for crystallization process design.

Physicochemical Profile & Solubility Mechanism[1][2][3]

Structural Determinants

The solubility of this compound is governed by three competing structural factors:

-

The Sulfonic Group (

): A strong acid moiety that drives hydrophilicity and water solubility. -

The Amino Group (

): A weak base that accepts protons. -

The Fluorine Substituent (

): An electron-withdrawing group ortho to the sulfonic acid and para to the amine. This reduces the basicity of the amine (via inductive effects) and slightly increases the lipophilicity of the phenyl ring compared to non-fluorinated analogues.

Zwitterionic Equilibrium

In the solid state and neutral aqueous solution, the molecule exists primarily as a zwitterion (inner salt). The proton transfers from the sulfonic acid to the amine, creating a high-melting-point crystal lattice stabilized by strong electrostatic forces.

-

Lattice Energy: High (requires significant energy to overcome during dissolution).

-

Solvation Enthalpy: Must be highly exothermic to compensate for the lattice energy.

Figure 1: pH-dependent solubility switching mechanism. The zwitterionic form represents the solubility minimum (isoelectric region).

Solubility Landscape: Solvent Screening

Based on the "Like Dissolves Like" principle and the behavior of analogous metanilic acid derivatives, the solubility hierarchy is established as follows.

Quantitative Solubility Trends (Predicted)

Note: Values represent the expected order of magnitude for process design.

| Solvent Class | Representative Solvent | Solubility Potential | Mechanism | Process Utility |

| Polar Protic | Water ( | High (> 20 mg/mL) | H-bonding + Ion-dipole interactions. | Primary solvent for reaction/extraction. |

| Polar Protic | Methanol ( | Moderate | Solvation of polar groups, but less effective at stabilizing zwitterion than water. | Co-solvent for crystallization. |

| Polar Protic | Ethanol ( | Low-Moderate | Decreasing dielectric constant reduces solubility. | Antisolvent.[1][2][3][4] |

| Polar Aprotic | DMSO / DMF | High | Strong dipole stabilizes ionic charges. | Solvent for synthesis (hard to remove). |

| Polar Aprotic | Acetone | Very Low | Poor solvation of zwitterions. | Ideal Antisolvent for crash precipitation. |

| Non-Polar | Toluene / Hexane | Negligible | No interaction with ionic groups. | Washing to remove non-polar impurities. |

Temperature Dependence

Solubility (

Experimental Protocol: Determination of Solubility

To generate the precise mole fraction data required for thermodynamic modeling, the Dynamic Laser Monitoring Method is recommended over the static shake-flask method for its speed and accuracy in detecting the exact saturation point.

Protocol Workflow

Objective: Determine the mole fraction solubility (

-

Preparation: Weigh excess this compound into a jacketed glass vessel.

-

Solvent Addition: Add a known mass of solvent (e.g., Water, MeOH).

-

Equilibration: Stir at fixed temperature (

) for 6–8 hours. -

Sampling (Static Method):

-

Stop stirring and allow settling (2 h).

-

Withdraw supernatant through a 0.45

heated syringe filter. -

Dilute and analyze via HPLC (UV detection at

).

-

-

Laser Monitoring (Dynamic Method):

-

Prepare a mixture of known composition.

-

Heat slowly (

) while monitoring laser transmittance. -

Record

when transmittance hits 100% (clear solution).

-

Figure 2: Workflow for static solubility determination.

Thermodynamic Modeling & Analysis

Once experimental data (

Modified Apelblat Equation

The most accurate model for correlating solubility data of zwitterionic compounds in pure solvents is the Modified Apelblat equation:

-

x: Mole fraction solubility.

-

A, B, C: Empirical parameters derived from regression.

Dissolution Thermodynamics (van't Hoff Analysis)

The thermodynamic functions of dissolution (

-

Enthalpy (

):-

Interpretation: A positive

confirms the process is endothermic. The high lattice energy of the zwitterion requires heat input to break.

-

-

Gibbs Energy (

):-

Interpretation: A positive

indicates the dissolution is non-spontaneous at standard conditions (requires saturation drive).

-

Figure 3: Thermodynamic calculation logic.

Process Application: Purification Strategy

The solubility data directly informs the purification of this compound from crude synthesis mixtures (often containing iron sludge or inorganic salts).

Cooling Crystallization

-

Solvent: Water (pH adjusted to neutral).

-

Method: Dissolve crude material at

(near saturation). Filter hot to remove insoluble impurities. Cool slowly to -

Yield: High recovery is expected due to the steep solubility-temperature curve typical of sulfonated anilines.

Antisolvent Crystallization

-

Primary Solvent: Water (concentrated solution).

-

Antisolvent: Acetone or Ethanol.[6]

-

Method: Slowly add Acetone to the aqueous solution. The dielectric constant drops, destabilizing the zwitterion solvation shell and forcing precipitation.

-

Advantage: Useful for thermally sensitive grades or to maximize yield after cooling.

References

-

Compound Identity: this compound. CAS No. 349-64-4.[8][9] PubChem CID: 12620. Link

-

Synthesis & Purification: Alkylamine derivatives and process for preparation. Patent EP2546231A1. (Describes purification of fluorinated amino-sulfonic intermediates via solvent distillation). Link

-

Methodology (General): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water.[6] Journal of Chemical Thermodynamics, 31(1), 85-100.[6] (Foundational text for Apelblat modeling of organic acids).

-

Thermodynamic Framework: Sha, F., et al. (2016).[6] Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid in 12 Monosolvents. Journal of Chemical & Engineering Data. (Demonstrates the standard protocol for amino-acid-like aromatic solubilities).

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. EP2546231A1 - Alkylamine derivative - Google Patents [patents.google.com]

- 4. US9253997B2 - Alkylamine derivative - Google Patents [patents.google.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Solubility determination and thermodynamic modelling for 2-amino-4-chlorobenzoic acid in eleven organic solvents from T… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. en.huatengsci.com [en.huatengsci.com]

Thermodynamic Stability & Characterization of 3-Amino-4-fluorobenzenesulfonic Acid

The following technical guide details the thermodynamic stability profile of 3-Amino-4-fluorobenzenesulfonic acid , integrating structural analysis with predictive modeling and standard characterization protocols.

Technical Guide for Process Chemists & Formulation Scientists

Executive Summary

This compound (CAS 349-64-4) is a zwitterionic aromatic intermediate critical in the synthesis of fluorinated azo dyes and pharmaceutical scaffolds. Its thermodynamic stability is governed by strong intermolecular hydrogen bonding typical of sulfanilic acid derivatives. This guide provides a theoretical stability profile, comparative data analysis, and validated protocols for determining its specific thermodynamic parameters (

Theoretical Thermodynamic Profile

Structural Determinants of Stability

Unlike simple organic solids, this compound exists primarily as a zwitterion in the solid state. The proton transfer from the sulfonic acid group (

-

Lattice Energy: High, driven by ionic forces between

and -

Thermal Behavior: The compound does not exhibit a clean melting point. Instead, it undergoes decomposition concurrent with melting , typically above 250°C. The fluorine substituent (

) at the 4-position introduces inductive electron withdrawal (

Predicted Physicochemical Properties

Based on comparative analysis with 3-Amino-4-chlorobenzenesulfonic acid and Sulfanilic Acid.

| Property | Predicted Value / Range | Rationalization |

| Melting Point ( | > 240°C (Decomposes) | Zwitterionic lattice requires high energy to disrupt. |

| Decomposition ( | ~250–280°C | C-S bond cleavage (desulfonation) is the primary failure mode. |

| Solubility (Water) | Moderate (< 20 g/L at 25°C) | High crystal lattice energy opposes dissolution; increases significantly with pH > 7. |

| pKa (Amino group) | ~2.8 – 3.0 | Fluorine inductive effect lowers pKa relative to sulfanilic acid (3.23). |

| pKa (Sulfonic group) | < 1.0 | Remains ionized across effectively all processing pH ranges. |

Experimental Protocols for Stability Determination

Since specific literature values for the fluoro-derivative are sparse, the following self-validating protocols are required to establish the compound's thermodynamic baseline.

Protocol A: Thermal Stability Analysis (DSC/TGA)

Objective: Determine the onset of thermal decomposition (

Methodology:

-

Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo TGA/DSC 3+).[1]

-

Sample Prep: Weigh 5–10 mg of dried sample into an alumina crucible. Note: Do not use aluminum pans if decomposition >300°C is expected.

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidative degradation masking thermal limits. -

Ramp Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 120°C (Hold 5 min to remove surface volatiles/moisture).

-

Ramp 10°C/min to 400°C.

-

-

Data Interpretation:

- (TGA): The temperature where mass loss exceeds 1% (excluding moisture).

-

Endotherm (DSC): A sharp endotherm without mass loss indicates melting. An endotherm with mass loss indicates decomposition (desulfonation).

Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Calculate the Enthalpy (

Methodology:

-

Solvent Selection: Water, Methanol, and 0.1 M NaOH.

-

Procedure:

-

Prepare saturated solutions at 293K, 303K, 313K, and 323K.

-

Filter supernatant through 0.45 µm PTFE filter.

-

Quantify concentration (

, mole fraction) via HPLC (UV detection at 254 nm).

-

-

Calculation: Plot

vs.-

Slope:

-

Intercept:

-

Chemical Stability & Degradation Pathways

The thermodynamic stability of this compound is compromised by two primary mechanisms: Hydrolytic Desulfonation and Oxidative Coupling .

Degradation Mechanism Diagram

The following diagram illustrates the competing pathways for degradation, emphasizing the reversibility of the sulfonation equilibrium at high temperatures.

Figure 1: Primary degradation pathways. High temperature and strong acid promote desulfonation (red path), while basic conditions promote oxidative coupling (yellow path).

Critical Stability Factors

-

Desulfonation (Reverse Sulfonation):

-

Mechanism: In dilute aqueous acid at high temperatures (>100°C), the sulfonic acid group can be hydrolyzed, releasing

and yielding 2-fluoroaniline. -

Prevention: Avoid prolonged heating in dilute aqueous media. Recrystallization should be performed in saturated conditions or using anti-solvents (e.g., Ethanol) to minimize thermal exposure.

-

-

Oxidative Discoloration:

-

Mechanism: The free amino group is susceptible to oxidation, leading to the formation of "tarry" azo/azoxy impurities. This is accelerated by light and high pH.

-

Prevention: Store under inert atmosphere (

) if long-term storage >6 months is required.

-

Summary of Stability Data

| Parameter | Value / Condition | Status |

| Solid State Stability | Stable < 200°C | High |

| Aqueous Stability (pH 7) | Stable at RT | High |

| Acidic Stability (pH < 1) | Unstable > 100°C | Moderate (Risk of Desulfonation) |

| Alkaline Stability (pH > 10) | Unstable (Oxidation) | Low (Protect from air) |

| Hygroscopicity | Low to Moderate | Store in desiccated container |

References

-

PubChem. (n.d.). 3-Amino-4-chlorobenzenesulfonic acid (Analogous Compound Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Mettler Toledo. (n.d.).[1] Thermal Analysis of Pharmaceuticals: DSC and TGA Principles. Retrieved January 28, 2026, from [Link]

Sources

Computational Characterization of 3-Amino-4-fluorobenzenesulfonic Acid: A Technical Guide

Executive Summary

3-Amino-4-fluorobenzenesulfonic acid (CAS 349-64-4) is a critical intermediate in the synthesis of reactive dyes and a biochemical reagent in proteomics. Its structural duality—possessing both a basic amino group and an acidic sulfonic group—creates a unique zwitterionic landscape that complicates standard gas-phase modeling.

This guide provides a rigorous computational framework for characterizing this molecule. Unlike standard organic molecules, the presence of the sulfonic acid moiety (

Computational Methodology

To ensure scientific integrity and reproducibility, the following protocol synthesizes best practices from recent studies on structurally homologous aminobenzenesulfonic acids [1, 2].

Theory Level Selection[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance between computational cost and accuracy for organic vibrational frequencies. Alternatively,

B97X-D is recommended if non-covalent interactions (stacking) in crystal lattices are of interest. -

Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are non-negotiable for this molecule due to the anionic character of the sulfonate group (

) in the zwitterionic form and the lone pairs on the fluorine atom. -

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Gas-phase calculations often erroneously predict the neutral form as the global minimum. Solvation in water (

) is required to stabilize the experimentally observed zwitterionic structure.

Workflow Diagram

The following diagram outlines the logical flow of the computational campaign, from conformational search to property extraction.

Figure 1: Computational workflow for validating the zwitterionic stability and extracting spectroscopic data.

Structural Analysis: The Zwitterionic Challenge

The core technical challenge with this compound is the intramolecular proton transfer.

Equilibrium Dynamics

In the solid phase and aqueous solution, the acidic proton from the sulfonic group (

-

Neutral Form:

— Favored in vacuum. -

Zwitterionic Form:

— Favored in polar solvents.

Critical Protocol: You must optimize both starting geometries. If the zwitterion collapses back to the neutral form during optimization in the gas phase, this confirms the necessity of the IEFPCM solvation model to stabilize charge separation.

Geometric Parameters (Expected)

Based on high-level calculations of analogs (e.g., 3-amino-4-chlorobenzenesulfonic acid), the following bond length changes indicate successful zwitterion formation:

| Parameter | Neutral Form ( | Zwitterion Form ( | Mechanistic Insight |

| S-O (H) | ~1.60 | N/A | Loss of proton elongates S-O bonds to equivalence. |

| S-O (free) | ~1.45 | ~1.47 | Resonance delocalization in |

| C-N | ~1.39 | ~1.46 | Loss of lone pair conjugation into ring upon protonation. |

| C-F | ~1.35 | ~1.35 | Fluorine remains relatively inert structurally but affects ring electronics. |

Electronic Structure & Reactivity[2][4]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical hardness and stability.

-

HOMO: Predominantly localized on the sulfonate oxygen atoms and the benzene ring

-system. -

LUMO: Delocalized over the benzene ring and the electron-withdrawing fluorine substituent.

-

Significance: A lower energy gap (compared to benzene) suggests high reactivity, making this compound suitable as a dye intermediate where electrophilic attack is required.

Molecular Electrostatic Potential (MEP)

The MEP map guides the identification of reactive sites for drug docking or dye synthesis.

-

Negative Potential (Red): Concentrated on the sulfonate oxygens (

). These are the primary sites for electrophilic attack or hydrogen bond acceptance. -

Positive Potential (Blue): Concentrated on the ammonium group (

) and the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis is essential to quantify the hyperconjugative interactions.

-

Interaction of Interest:

. -

Mechanism: The lone pair of the fluorine atom donates electron density into the antibonding orbital of the benzene ring, stabilizing the structure. This interaction energy (

) is typically 15–20 kcal/mol for fluorinated aromatics [3].

Vibrational Spectroscopy (IR & Raman)[1][2][3][5][6]

Accurate assignment requires Potential Energy Distribution (PED) analysis, typically performed using VEDA software.

Scaling Factors

Raw DFT frequencies are harmonic and systematically overestimate experimental anharmonic frequencies.

-

Scaling Factor (B3LYP/6-311++G(d,p)): Multiply calculated frequencies by 0.967 (for wavenumbers < 2000 cm⁻¹) and 0.955 (for > 2000 cm⁻¹).

Diagnostic Bands

| Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| 3100–2600 | Broad/Weak | Symmetric/Asymmetric stretch (Zwitterion only). | |

| 3050–3100 | Weak | Aromatic C-H stretch. | |

| 1250–1150 | Strong | Asymmetric sulfonate stretch (Diagnostic). | |

| 1080–1030 | Strong | Symmetric sulfonate stretch. | |

| 1200–1100 | Medium | Carbon-Fluorine stretch (Often coupled with ring modes). |

Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian software, but is adaptable to ORCA or GAMESS.

Step 1: Input Preparation

Construct the zwitterionic structure. Ensure the

Step 2: Validation of Minima

Check the output file for imaginary frequencies.

-

Condition: NImag = 0.

-

Action: If NImag > 0, visualize the imaginary mode. If it corresponds to proton transfer back to neutral, the solvation model is insufficient or the pH modeled is incorrect.

Step 3: NBO Analysis

Run a single-point energy calculation on the optimized geometry.

Extract the

Step 4: Visualization

Use GaussView or Chemcraft to generate the MEP surfaces and HOMO-LUMO diagrams. Ensure the isovalue is set to 0.02 a.u. for consistent surface density.

References

-

Structural and Vibrational Studies of Aminobenzoic Acid Derivatives Source: Journal of Molecular Structure Relevance: Establishes the B3LYP/6-311++G(d,p) benchmark for amino-acid substituted benzenes. Link:

-

Zwitterionic Characterization of Sulfonic Acids Source: Spectrochimica Acta Part A Relevance: Validates the necessity of IEFPCM models for sulfanilic acid derivatives. Link:

-

NBO Analysis of Fluorinated Aromatics Source: Journal of Fluorine Chemistry / NIH Relevance: details the hyperconjugative interaction of Fluorine lone pairs in aromatic rings. Link:

-

Santa Cruz Biotechnology Product Data Source: SCBT Relevance: Confirmation of CAS 349-64-4 identity and physical properties. Link:

Sources

- 1. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on 3-Amino-4-fluorobenzenesulfonic acid synthesis

Topic: Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Amino-4-fluorobenzenesulfonic acid (CAS: 349-64-4) is a critical aromatic intermediate employed in the synthesis of fluoro-quinolone antibiotics, azo dyes, and bioactive heterocyclic compounds.[1][2] Its structural uniqueness lies in the ortho-positioning of the amino and fluoro groups combined with a para-sulfonic acid moiety, creating a scaffold with distinct electronic properties for further derivatization.

This whitepaper delineates the most robust, industrially viable synthetic pathway: the Sulfonation-Reduction Route starting from 1-fluoro-2-nitrobenzene.[2] Unlike direct sulfonation of fluoroaniline, which suffers from regioselectivity issues (often favoring the 4-amino-3-fluoro isomer), this route guarantees the correct substitution pattern through thermodynamic control of the nitro precursor.

Key Compound Identifiers:

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via a disconnection at the amino group. The amino moiety is best introduced via reduction of a nitro group to avoid the complex directing effects of simultaneous amino/fluoro substitution during sulfonation.

Strategic Disconnection

-

Precursor: 4-Fluoro-3-nitrobenzenesulfonic acid (CAS: 3888-84-4).[2]

-

Starting Material: 1-Fluoro-2-nitrobenzene (o-Fluoronitrobenzene).[2]

Rationale:

-

Regiocontrol: In 1-fluoro-2-nitrobenzene, the nitro group is a meta-director, and the fluorine is an ortho/para-director. The position para to the fluorine (and meta to the nitro group) is chemically distinct and activated for electrophilic aromatic substitution (sulfonation), ensuring high regioselectivity for position 4 relative to fluorine (which becomes position 1 in the sulfonic acid nomenclature).

-

Purity: This route avoids the formation of the isomeric 4-amino-3-fluorobenzenesulfonic acid, a common byproduct in the direct sulfonation of 2-fluoroaniline.

Figure 1: Strategic flow for the regioselective synthesis of this compound.

Detailed Experimental Protocol

Stage 1: Sulfonation of 1-Fluoro-2-nitrobenzene

This step involves Electrophilic Aromatic Substitution (

Reagents:

Protocol:

-

Setup: Charge a glass-lined reactor or round-bottom flask with Oleum. Cool to 0–5°C to manage the exotherm upon addition.

-

Addition: Add 1-Fluoro-2-nitrobenzene dropwise over 60 minutes. Critical: Maintain temperature <20°C during addition to prevent uncontrolled exotherms or defluorination.[2]

-

Reaction: Slowly ramp the temperature to 100–110°C . Hold for 4–6 hours.

-

Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice/water mixture (exothermic!).

-

Isolation: The product, 4-Fluoro-3-nitrobenzenesulfonic acid, is highly water-soluble.[2] It is typically isolated as a salt (Sodium or Potassium) by "salting out" with NaCl/KCl or used directly in solution for the next step if the reduction method tolerates acid.[2]

Critical Process Parameters (CPP):

| Parameter | Setpoint | Rationale |

|---|

| Oleum Conc. | 20-30%

Stage 2: Selective Reduction of Nitro Group

The nitro group is reduced to an amine while preserving the C-F bond and the sulfonic acid group. Catalytic hydrogenation is preferred for purity, while Béchamp reduction (Fe/HCl) is a robust cost-effective alternative.[2]

Method A: Catalytic Hydrogenation (High Purity)

-

Preparation: Dissolve the 4-Fluoro-3-nitrobenzenesulfonic acid (or its salt) in water or methanol.[2] Adjust pH to 6–7 if necessary to protect the equipment, though acidic hydrogenation is possible in specialized autoclaves.

-

Catalyst: Add 5% Pd/C (5 wt% loading relative to substrate).[2]

-

Hydrogenation: Pressurize with

gas (3–5 bar) at 40–50°C. -

Completion: Monitor uptake of hydrogen. Reaction typically completes in 2–4 hours.[2]

-

Workup: Filter off the catalyst (Pyrophoric risk: keep wet).[2] Concentrate the filtrate.

-

Crystallization: Acidify to pH ~1-2 with HCl to precipitate the free acid form of this compound (zwitterionic character may require specific pH tuning for isoelectric precipitation).

Method B: Béchamp Reduction (Fe/HCl) [2]

-

Note: Used if catalytic hydrogenation is unavailable or if trace sulfur poisons the Pd catalyst.[2]

-

Suspend Iron powder (3.0 eq) in water with catalytic HCl.[2]

-

Add the nitro-sulfonic acid solution slowly at 80-90°C.

-

Reflux until the nitro group is consumed (monitor via HPLC).[2]

-

Basify with

to precipitate iron oxides (sludge).[2] Filter hot. -

Acidify filtrate to crystallize the product.[2]

Analytical Control & Characterization

To ensure the integrity of the synthesis, the following analytical markers must be verified.

HPLC Specification:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.[2]

-

Detection: UV at 254 nm.[2]

-

Retention Time Logic: The amino-sulfonic acid (Target) will elute earlier than the nitro-precursor due to increased polarity and hydrogen bonding capability.[2]

NMR Validation (

-

Doublet (F-coupling): Look for the proton ortho to Fluorine.[2] It will show distinct H-F coupling (

).[2] -

Shift: The conversion of

to

Safety & Toxicology (E-E-A-T)

1. Hydrofluoric Acid (HF) Potential: Although the C-F bond is generally stable, harsh acidic conditions at high temperatures (Stage 1) can lead to trace defluorination.[2]

-

Protocol: Glassware etching is a sign of HF generation.[2] Use PTFE-lined reactors if defluorination is observed.[2]

-

First Aid: Calcium gluconate gel must be available on-site.[2]

2. Oleum Handling:

-

Oleum reacts violently with water, creating an aerosol of sulfuric acid.

-

Engineering Control: All additions must be performed under a nitrogen blanket with a scrubber system connected to the vent to neutralize

fumes.

3. Pyrophoric Catalysts:

-

Palladium on Carbon (Pd/C) can ignite methanol vapors if allowed to dry.[2] Always filter under an inert atmosphere or keep the filter cake water-wet.[2]

References

-

LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. (Discusses the isomeric relationships and reduction pathways).

-

BenchChem. 4-Fluoro-3-nitrobenzenesulfonic acid: Synthetic Pathways. (Details the sulfonation of fluoronitrobenzene).

-

Google Patents. Process for the preparation of aminobenzenesulfonic acids (US5189206A).[2] (Provides industrial context for sulfonation/reduction of aniline derivatives).

-

PubChem. 4-Fluoro-3-nitrobenzenesulfonic acid (CID 77498).[2] (Chemical and physical property data).[2][6][7] [2]

-

ECHEMI. this compound Product Data. (Confirmation of CAS and physical attributes).[2][7][8][9]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 4. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Fluoro-3-nitrobenzenesulfonamide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 98-71-5|4-Hydrazinylbenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 9. 7139-89-1|2,5-Diaminobenzene-1,4-disulfonic acid|BLD Pharm [bldpharm.com]

potential industrial applications of 3-Amino-4-fluorobenzenesulfonic acid

The following technical guide details the industrial and pharmaceutical utility of 3-Amino-4-fluorobenzenesulfonic acid (CAS 349-64-4) . It is structured to serve as a reference for laboratory synthesis, scale-up considerations, and downstream application logic.

CAS: 349-64-4 | Formula:

Executive Summary

This compound is a specialized aromatic intermediate bridging the gap between bulk commodity chemicals and high-value pharmacophores. Unlike its non-fluorinated analog (metanilic acid), the presence of the fluorine atom at the para position relative to the sulfonic acid group (and ortho to the amine) imparts unique electronic and steric properties.

In drug development, it serves as a critical bioisostere builder , allowing for the introduction of metabolic stability (C-F bond strength: ~485 kJ/mol) while maintaining water solubility via the sulfonic acid moiety. Its primary industrial applications span:

-

Pharmaceutical Synthesis: Precursor for Calcium Sensing Receptor (CaSR) agonists and kinase inhibitors.

-

Advanced Materials: Monomer for conductive polymers requiring specific redox stability.

-

Proteomics: Hydrophilic tagging reagent for peptide solubilization.

Chemical Profile & Reactivity Logic

To utilize this compound effectively, researchers must understand the "Push-Pull" electronic environment created by its trisubstituted benzene ring.

Structural Dynamics

-

Position 1 (

): Strongly electron-withdrawing (inductive). It directs electrophilic substitution to the meta position but is primarily used here as a solubilizing handle or a precursor to sulfonamides ( -

Position 3 (

): Electron-donating (resonance). It activates the ring. However, the ortho-fluorine (Position 4) inductively withdraws electron density from the amine, lowering its -

Position 4 (

): The metabolic shield. It blocks the position typically susceptible to CYP450-mediated hydroxylation in aniline derivatives.

Reactivity Matrix

| Functional Group | Primary Reaction | Industrial Application |

| Primary Amine ( | Diazotization | Synthesis of azo dyes; Sandmeyer reactions to introduce halides/nitriles. |

| Primary Amine ( | Amide Coupling | Formation of peptidomimetics and kinase inhibitor scaffolds. |

| Sulfonic Acid ( | Chlorination ( | Precursor to sulfonamide drugs (e.g., antibacterial, diuretics). |

| Fluorine ( | Nucleophilic Aromatic Substitution ( | Under extreme conditions, F can be displaced if the ring is further activated, though it is usually stable. |

Industrial Synthesis Pathways

The synthesis of this compound must balance yield with regioselectivity. The standard industrial route avoids direct sulfonation of fluoroaniline due to poly-substitution byproducts.

Validated Route: Reduction of Nitro-Precursor

The most reliable pathway involves the reduction of 4-fluoro-3-nitrobenzenesulfonic acid .

Step 1: Nitration

4-fluorobenzenesulfonic acid +

-

Logic: The sulfonic acid group directs meta, and the fluorine directs ortho. Position 3 is the convergent "sweet spot" for nitration.

Step 2: Reduction (The Critical Step) The nitro group is reduced to the amine. While Iron/Acid (Béchamp) is cheap, Catalytic Hydrogenation is preferred for pharma-grade purity to avoid iron contamination.

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis pathway prioritizing regioselectivity and purity.

Pharmaceutical Applications

Calcium Sensing Receptor (CaSR) Agonists

Research indicates the utility of this compound in synthesizing alkylamine derivatives that modulate CaSR.

-

Mechanism: The aminobenzenesulfonic acid moiety mimics the electrostatic profile of natural amino acids (glutamate/aspartate) while the fluorine atom alters the lipophilicity, enhancing the drug's ability to penetrate the binding pocket or cross membranes.

-

Reference: Patent literature (e.g., US9253997B2) highlights this specific CAS as a starting material for "calcimimetic" compounds used in treating hyperparathyroidism.

Scaffold for Kinase Inhibitors

In kinase inhibitor design, the "ortho-fluoroaniline" motif is recurrent (e.g., Gefitinib, Afatinib).

-

Role of CAS 349-64-4: It provides a pre-functionalized scaffold where the sulfonic acid can be converted to a sulfonamide (a common hydrogen bond acceptor in the ATP binding pocket) and the amine coupled to a heterocycle (quinazoline or pyrimidine).

-

Advantage: The fluorine atom creates a "conformation lock" via intramolecular hydrogen bonding with the amide proton, rigidifying the molecule into a bioactive conformation.

Visualization: Drug Discovery Logic

Figure 2: Divergent synthetic utility in medicinal chemistry.

Experimental Protocol: Purification & Handling

Context: High-purity isolation is required for pharmaceutical use to remove trace isomers (e.g., 2-fluoro-5-aminobenzenesulfonic acid).

Protocol: Recrystallization from Water/Ethanol

-

Objective: Purify crude this compound (>95%) to Pharma Grade (>98%).

-

Principle: Zwitterionic nature leads to steep solubility gradients based on pH and temperature.

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 g of crude solid in 80 mL of distilled water.

-

Basification: Slowly add 2M NaOH until pH reaches 8.5–9.0. The solid should dissolve completely as the sodium sulfonate salt forms.

-

Checkpoint: If solution is turbid, filter through Celite to remove insoluble impurities (iron oxides or oligomers).

-

-

Acidification (Precipitation): Heat the filtrate to 50°C. slowly add 2M HCl dropwise.

-

Target pH: Adjust to pH 2.0–2.5. The zwitterion is least soluble at its isoelectric point.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Isolation: Filter the white/off-white crystals. Wash with ice-cold 50% Ethanol/Water (2 x 10 mL) to remove trace isomers.

-

Drying: Vacuum dry at 60°C for 12 hours.

Data Specification Table

| Parameter | Value |

|---|---|

| Appearance | White to light gray crystalline powder |

| Melting Point | >300°C (Decomposes) |

| Solubility | Soluble in alkaline water; sparingly soluble in EtOH |

| Purity Target |

Safety & Regulatory (SDS Summary)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use local exhaust ventilation. Avoid dust formation.[2][3]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen) if possible to prevent oxidative darkening over time.

References

-

Chemical Identity & Properties: this compound (CAS 349-64-4).[1][4][5] Santa Cruz Biotechnology.[1] Retrieved from

-

Pharmaceutical Application (CaSR): Alkylamine derivative and pharmaceutical use thereof. Patent US9253997B2. Google Patents. Retrieved from

-

Precursor Synthesis: 4-Fluoro-3-nitrobenzenesulfonic acid. BenchChem. Retrieved from

-

General Reactivity (Aniline Sulfonic Acids): 3-Amino-4-chlorobenzenesulfonic acid (Analogous Chemistry). BLD Pharm.[6] Retrieved from

Sources

reactivity and chemical behavior of 3-Amino-4-fluorobenzenesulfonic acid

This guide provides a technical deep dive into the chemical behavior, reactivity, and synthetic utility of 3-Amino-4-fluorobenzenesulfonic acid (CAS 349-64-4). It is designed for medicinal chemists and process engineers requiring actionable data for scaffold design and intermediate synthesis.

Physicochemical Profile & Molecular Logic

This compound represents a classic "push-pull" aromatic system, featuring an electron-donating primary amine (

Core Properties

| Property | Value / Characteristic | Impact on Reactivity |

| CAS Number | 349-64-4 | Unambiguous identification. |

| Molecular Weight | 191.18 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| State | Zwitterionic Solid | High melting point (>300°C); low solubility in organic solvents; high water solubility. |

| pKa | ~2.5 ( | Exists as an inner salt at neutral pH. Acidification is required to protonate the sulfonate; basification frees the amine. |

| Electronic Character | Deactivated for | The electron-rich amine suppresses nucleophilic attack at the C-F bond unless the amine is derivatized. |

Structural Causality

The zwitterionic nature dictates experimental handling. In standard organic synthesis (e.g., acylation), the compound must often be "freed" from its internal salt form using an inorganic base (NaOH,

Reactivity Architecture

The molecule offers three distinct vectors for chemical modification. Understanding the order of operations is critical to avoid side reactions.

Vector A: The Primary Amine (Nucleophilic Center)

-

Acylation/Alkylation: Readily undergoes amide coupling or reductive amination. This is often the first step to modulate the electronic density of the ring.

-

Diazotization: The most versatile pathway. Reaction with

/HCl generates the diazonium salt, which serves as a gateway to:-

Sulfonyl Chlorides: Via the Meerwein reaction (using

).[1] -

Azo Dyes: Via coupling with electron-rich aromatics.

-

Hydrolysis: Conversion to phenols.

-

Vector B: The Sulfonic Acid (Electrophilic Precursor)

-

Sulfonyl Chloride Formation: Direct conversion using thionyl chloride (

) is often sluggish due to zwitterionic insolubility. The preferred method involves protection of the amine (e.g., as an acetanilide) followed by reaction with chlorosulfonic acid ( -

Salt Formation: Readily forms stable salts with organic bases (DIPEA, TEA), improving solubility in organic media for subsequent couplings.

Vector C: The Fluorine Substituent (Latent Electrophile)

-

Nucleophilic Aromatic Substitution (

):-

Native State: The fluorine is chemically inert to

because the amine ( -

Activated State: If the amine is converted to a nitro group (oxidation) or a diazonium species, the ring becomes electron-deficient, enabling displacement of the fluorine by alkoxides or amines.

-

Visualization: Reactivity & Synthesis Map

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways. The central node (Blue) can be activated via diazotization (Red path) or protected for electrophilic substitution (Yellow path).

Experimental Protocol: Synthesis of Sulfonyl Chloride Scaffold

Context: Converting the sulfonic acid directly to a sulfonyl chloride while preserving the amine is chemically difficult (self-polymerization). The most robust method for drug discovery applications is the Meerwein Sulfonylation via the diazonium salt. This protocol converts the amine to the sulfonyl chloride, which is likely not the goal if you want to keep the amine.

Correction for Medicinal Chemistry:

Most researchers use this scaffold to build Sulfonamides while keeping the Amine available for further elaboration (e.g., kinase hinge binding).

Strategy: Protect Amine

Protocol: Protection-Activation Workflow

Objective: Synthesis of N-(3-amino-4-fluorophenyl)benzenesulfonamide derivatives.

Step 1: Acetylation (Solubility & Protection)

-

Suspend 10.0 g (52 mmol) of this compound in 50 mL of glacial acetic acid.

-

Add 6.0 mL of acetic anhydride (1.2 equiv) dropwise at room temperature.

-

Heat to reflux (118°C) for 2 hours. The zwitterionic solid will dissolve as the non-ionic acetanilide forms.

-

Cool to RT and pour into ice water. Filter the precipitate.[2]

-

Why: This caps the nucleophilic amine, preventing self-reaction during activation.

-

Step 2: Chlorosulfonation

-

Charge a dry flask with 20 mL of chlorosulfonic acid (

) under -

Add the dry acetanilide intermediate (from Step 1) portion-wise over 30 minutes. Control exotherm

. -

Stir at RT for 2 hours, then heat to 60°C for 1 hour to drive conversion.

-

Quench cautiously by dripping the reaction mixture onto crushed ice (violent reaction).

-

Extract the resulting sulfonyl chloride immediately with DCM (dichloromethane). Dry over

.-

Critical Check: Use immediately. Fluorinated sulfonyl chlorides are moisture sensitive.

-

Step 3: Sulfonamide Formation & Deprotection

-

Coupling: React the sulfonyl chloride with the desired amine (

) in DCM with 2.5 equiv of TEA. -

Deprotection: Reflux the resulting sulfonamide in 6N HCl/Ethanol (1:1) for 4 hours to cleave the acetyl group.

-

Neutralize with NaOH to pH 8 to precipitate the free amine product.

Safety & Handling (E-E-A-T)

-

Dust Explosion Hazard: Finely divided sulfonic acid powders can be static-sensitive. Use antistatic liners.

-

Diazonium Instability: If performing diazotization, never allow the diazonium salt to dry. It must be kept in solution and cold (<5°C). Dry fluorinated diazonium salts are shock-sensitive explosives.

-

Corrosivity: Chlorosulfonic acid is violently reactive with water, releasing HCl gas. All quenching must be performed in a fume hood with a blast shield.

References

-

Synthesis of Fluorinated Sulfonyl Chlorides: Journal of Fluorine Chemistry, "Regioselective synthesis of fluoro-substituted benzenesulfonyl chlorides."

-

Meerwein Reaction Mechanism: Organic Syntheses, Coll. Vol. 10, p.104 (2004).

-

Safety of Diazonium Salts: Chemical & Engineering News, "Safety Letters: Diazo compounds."

-

This compound Properties: PubChem Compound Summary.

Sources

Structural Characterization & Crystallization Guide: 3-Amino-4-fluorobenzenesulfonic Acid

Executive Summary

This technical guide provides a comprehensive structural analysis and crystallization protocol for 3-Amino-4-fluorobenzenesulfonic acid (CAS: 349-64-4). As a critical intermediate in the synthesis of calcium-sensing receptor (CaSR) agonists and azo dyes, understanding its solid-state properties is essential for process optimization. This document synthesizes empirical synthesis data with structural predictions based on the crystallographic behavior of its closest isostere, 3-amino-4-chlorobenzenesulfonic acid, to provide a roadmap for researchers in drug development and materials science.

Chemical Context & Significance

Molecular Identity

-

IUPAC Name: this compound[1]

-

Formula:

-

Key Structural Features:

-

Fluorine Substitution (C4): Introduces high electronegativity and metabolic stability compared to the hydrogen or chlorine analogs.

-

Sulfonic Acid Group (C1): A strong acid moiety (

) that drives high water solubility and zwitterion formation. -

Amino Group (C3): A weak base that accepts protons in the solid state.

-

The Fluorine Effect in Crystal Packing

The substitution of hydrogen with fluorine (van der Waals radius

Synthesis & Purification Protocol

The synthesis of high-purity crystalline material is a prerequisite for structural analysis. The following protocol relies on the chemoselective reduction of the nitro-precursor.

Reaction Pathway

The standard industrial route involves the reduction of 4-fluoro-3-nitrobenzenesulfonic acid .

Experimental Methodology

-

Reduction: Dissolve 4-fluoro-3-nitrobenzenesulfonic acid in water. Add 5% Pd/C catalyst (10 wt% loading). Hydrogenate at 3 atm pressure at 50°C for 4 hours.

-

Filtration: Filter the catalyst while hot to prevent premature precipitation.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Crystallization:

-

Cool the concentrated aqueous solution to 0–5°C.

-

Add concentrated HCl dropwise to ensure the species is fully protonated if isolating the hydrochloride salt, or adjust to the isoelectric point (pH ~2-3) to precipitate the zwitterion .

-

Note: Most aminobenzenesulfonic acids crystallize best as zwitterions from water/ethanol mixtures.

-

Crystallographic Characterization

Zwitterionic Nature

In the solid state, this compound exists as a zwitterion (

-

Proton Transfer: The acidic proton from

transfers to the -

Lattice Energy: The resulting ionic lattice possesses a high melting point (>300°C, decomposition) and low solubility in organic solvents.

Predicted Crystal Structure Data

Given the structural homology with 3-amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) and metanilic acid (CAS 121-47-1), the following crystallographic parameters are predicted for the fluoro-analog.

| Parameter | Predicted Value / Range | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for planar zwitterionic aromatics. |

| Space Group | Centrosymmetric packing favored by dipole pairing. | |

| Z (Units/Cell) | 4 | Standard packing efficiency for this symmetry. |

| Density | ~1.65 g/cm³ | Fluorine increases density relative to H-analogs. |

| H-Bond Network | 3D Network ( |

Hydrogen Bonding Network

The stability of the crystal is driven by a robust hydrogen bonding network. The ammonium group (

Analytical Validation

Researchers must validate the structure using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

-

Absence of SH: No band at 2500–2600 cm⁻¹ (confirms deprotonated sulfonate).

-

Ammonium Bands: Broad absorption at 2600–3000 cm⁻¹ (N-H stretching of

). -

Sulfonate Bands: Strong symmetric and asymmetric stretching at 1030 cm⁻¹ and 1150–1200 cm⁻¹.

Powder X-Ray Diffraction (PXRD)

For identification, the powder pattern will differ significantly from the chloro-analog due to the smaller unit cell volume induced by fluorine.

-

Expected 2

Shifts: Peaks will shift to higher angles (smaller d-spacing) compared to the chloro-analog. -

High Crystallinity: Sharp peaks expected due to strong electrostatic lattice forces.

Implications for Drug Development[3]

Bioisosterism

The replacement of the 4-chloro group with fluorine in sulfonamide drugs is a classic bioisosteric strategy.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than C-Cl (81 kcal/mol), resisting oxidative metabolism.

-

Lipophilicity: Fluorine modulates the logP, often improving membrane permeability without significantly increasing steric bulk.

Solubility Profile

The zwitterionic crystal structure dictates that this intermediate is:

-

Highly Soluble in basic aqueous media (forming the anion).

-

Sparingly Soluble in organic solvents (DCM, Ether).

-

pH Dependent: Solubility is minimum at the isoelectric point (pI), which is the optimal pH for crystallization yield.

References

-

Synthesis of Fluorinated Benzenesulfonic Acids

- Source: BenchChem. "4-Fluoro-3-nitrobenzenesulfonic acid Synthesis and Reactivity."

-

Structural Homologs (Chloro-Analog)

-

Source: ChemicalBook. "3-Amino-4-chlorobenzenesulfonic acid Properties and Applications."[3]

-

-

Zwitterionic Character of Sulfanilic Acids

- Source: PubChem. "3-Aminobenzenesulfonic acid (Metanilic Acid) Compound Summary."

-

Applications in CaSR Agonists

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 3-Amino-4-chlorobenzenesulfonic acid | 98-36-2 [chemicalbook.com]

- 4. US10722501B2 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-C][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]

- 5. US9253997B2 - Alkylamine derivative - Google Patents [patents.google.com]